2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
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Properties
IUPAC Name |
2-[4-[(6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-17-11-16-3-1-2-4-18(16)23-20(17)24-9-6-15(7-10-24)13-25-14-22-8-5-19(25)26/h5,8,11,14-15H,1-4,6-7,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCWVWOFFILVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C=NC=CC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target various enzymes and receptors.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level.
Action Environment
Similar compounds have been found to exhibit ph-responsive behavior.
Biological Activity
The compound 2-{4-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound features a tetrahydroquinoline core substituted with a piperidine and a dihydropyrimidine moiety. The presence of the carbonitrile group enhances its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.41 g/mol |
| LogP | 2.935 |
| Polar Surface Area | 70.45 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways. Specifically, the compound is believed to inhibit certain enzymes involved in cancer cell proliferation and inflammation.
Anticancer Activity
Research indicates that derivatives related to this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell growth in various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Case Study : A derivative of tetrahydroquinoline demonstrated IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, suggesting potent antimalarial activity alongside anticancer effects .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, indicating the ability to modulate inflammatory responses.
- Research Findings : Compounds bearing the quinoline structure were evaluated for their ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammation .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties against various bacterial strains. The presence of the piperidine ring may enhance membrane permeability, leading to increased efficacy against pathogens.
Summary of Biological Activity
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, some quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. The specific compound has shown promising results in vitro against several cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Quinoline derivatives are also recognized for their antimicrobial activities. The compound has been assessed for its efficacy against various bacterial and fungal strains. In particular, studies have shown that certain modifications to the quinoline structure can enhance its antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
The anti-inflammatory properties of quinoline derivatives have been a focus of research due to their potential therapeutic benefits in treating inflammatory diseases. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, indicating its utility in developing anti-inflammatory drugs .
Case Study 1: Anticancer Evaluation
A study conducted on a series of quinoline derivatives highlighted the effectiveness of the compound in inhibiting the growth of human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The compound exhibited IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, supporting its potential as a broad-spectrum antimicrobial agent .
Chemical Reactions Analysis
Table 1: Structural Motifs and Reactivity
Nucleophilic Substitution at Pyrimidinone
The pyrimidinone’s carbonyl group undergoes nucleophilic attack. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields O-alkylated derivatives .
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Amination : Treatment with ammonia or amines generates 6-amino derivatives .
Cyclization via Nitrile Participation
The nitrile group participates in heterocyclization:
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With thiourea/urea : Forms pyrimido[4,5-b]quinoline derivatives under acidic conditions .
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With hydrazine : Produces triazoloquinoline derivatives via [3+2] cycloaddition .
Piperidine Functionalization
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Quaternization : Reaction with methyl iodide forms a quaternary ammonium salt .
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Reductive amination : Conversion of the piperidine nitrogen to secondary amines using aldehydes/ketones .
Catalytic Transformations
Vanadium-based catalysts (e.g., [(VO)TPP][(TCM)₄]) enable:
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Vinylogous anomeric-based oxidation to synthesize fused pyrimidines .
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Knoevenagel-Michael cascade reactions for constructing polycyclic systems .
Table 2: Catalytic Reactions and Yields
Stability and Degradation
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can yield be maximized?
Answer:
The compound’s synthesis involves multi-step reactions, typically starting with condensation of pyrimidinone derivatives with functionalized piperidines and tetrahydroquinoline precursors. Key steps include:
- Condensation reactions under acidic/basic conditions (e.g., using NHOAc or piperidine as catalysts) to form the pyrimidine ring .
- Mannich-type reactions to introduce the piperidinylmethyl group, requiring precise stoichiometry of formaldehyde and secondary amines .
- Purification via flash column chromatography (e.g., 30–60% EtOAc/hexane gradients) to isolate intermediates, achieving ~45–77% yields .
Yield optimization : Use anhydrous solvents, inert atmospheres, and controlled heating (reflux at 70–100°C) to minimize side reactions .
Advanced: How can regioselectivity challenges during the introduction of the piperidinylmethyl group be resolved?
Answer:
Regioselectivity is influenced by:
- Steric and electronic effects : Use bulky protecting groups (e.g., Boc) on the piperidine nitrogen to direct methylation to the desired position .
- Catalytic systems : Employ Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC and adjust temperature/time to favor the kinetic product .
Basic: What characterization techniques are essential for confirming the compound’s structure?
Answer:
- Spectroscopy : H/C NMR to verify substituent positions (e.g., pyrimidine C=O at ~163 ppm, nitrile C≡N at ~2220 cm in IR) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Advanced: How do advanced spectroscopic methods (e.g., X-ray crystallography, dynamic NMR) resolve tautomeric ambiguity in the dihydropyrimidinone moiety?
Answer:
- X-ray crystallography : Determines the dominant tautomer (e.g., 6-oxo vs. 6-hydroxy forms) by analyzing bond lengths and electron density .
- Dynamic NMR : Observes temperature-dependent chemical shifts to study tautomeric equilibria (e.g., coalescence temperatures for exchanging protons) .
Basic: What in vitro assays are suitable for evaluating its biological activity?
Answer:
- Enzyme inhibition assays : Target kinases or oxidoreductases (e.g., IC determination using fluorescence-based substrates) .
- Cell viability assays : Test anticancer potential via MTT/XTT assays on cancer cell lines (e.g., IC values in µM range) .
Advanced: How to design structure-activity relationship (SAR) studies to optimize its bioactivity?
Answer:
- Substituent variation : Modify the piperidine (e.g., 4-methyl vs. 4-methoxy) or tetrahydroquinoline (e.g., halogenation) to assess effects on potency .
- In silico modeling : Perform docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., EGFR or topoisomerases) .
Basic: How to determine solubility and stability under physiological conditions?
Answer:
- HPLC-based solubility assays : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid .
- Stability studies : Use LC-MS to track degradation products under UV light, heat (40°C), or enzymatic (e.g., liver microsomes) conditions .
Advanced: What strategies improve the compound’s physicochemical properties for in vivo studies?
Answer:
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetyl esters) to enhance bioavailability .
- Co-crystallization : Optimize crystal packing with co-formers (e.g., succinic acid) to improve dissolution rates .
Advanced: How can computational modeling predict metabolic pathways and toxicity?
Answer:
- ADMET prediction tools : Use SwissADME or pkCSM to estimate CYP450 metabolism, logP, and hERG inhibition .
- Molecular dynamics (MD) simulations : Study interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .
Advanced: How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Standardized protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
- Analytical validation : Confirm compound purity (>99%) via HPLC and exclude batch-to-batch variability .
Advanced: What statistical methods optimize multi-step synthesis for scalability?
Answer:
- Design of experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., solvent ratio, catalyst loading) .
- In-line process analytics : Use PAT tools (e.g., ReactIR) to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
